molecular formula C18H20N2O2 B12790368 {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile CAS No. 7152-20-7

{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile

Cat. No.: B12790368
CAS No.: 7152-20-7
M. Wt: 296.4 g/mol
InChI Key: BIQSIKWEDLDHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile is a chemical compound with the molecular formula C18H20N2O2 It is characterized by the presence of a bis(2-hydroxyethyl)amino group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile typically involves the reaction of 4-nitrophenylacetonitrile with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-nitrophenylacetonitrile and bis(2-hydroxyethyl)amine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

    Catalysts: In some cases, a catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylacetonitrile moiety can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)methanol
  • {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)ethanol
  • {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)propionitrile

Uniqueness

{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

7152-20-7

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-phenylacetonitrile

InChI

InChI=1S/C18H20N2O2/c19-14-18(15-4-2-1-3-5-15)16-6-8-17(9-7-16)20(10-12-21)11-13-22/h1-9,18,21-22H,10-13H2

InChI Key

BIQSIKWEDLDHDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.